molecular formula C12H12O2 B14579094 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione CAS No. 61329-41-7

4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione

Cat. No.: B14579094
CAS No.: 61329-41-7
M. Wt: 188.22 g/mol
InChI Key: ARLNFNQUAOEBHJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone)

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of Lewis acids or bases depending on the type of substitution.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the fumarate reductase enzyme complex, which is required for fumarate respiration . This interaction disrupts the electron transport chain, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2,3-Dimethyl-1,4-naphthoquinone
  • 2,3-Dihydronaphthalene-1,4-dione

Comparison: 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione is unique due to its specific substitution pattern and the resulting chemical properties. Compared to 2,3-Dimethyl-1,4-naphthoquinone, it has different reactivity and applications, particularly in biological systems . Similarly, 2,3-Dihydronaphthalene-1,4-dione differs in its chemical behavior and industrial uses .

Properties

CAS No.

61329-41-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4,4-dimethyl-3H-naphthalene-1,2-dione

InChI

InChI=1S/C12H12O2/c1-12(2)7-10(13)11(14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3

InChI Key

ARLNFNQUAOEBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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